molecular formula C12H14F2N2O B2821075 1-(2,4-Difluorobenzoyl)-1,4-diazepane CAS No. 926199-48-6

1-(2,4-Difluorobenzoyl)-1,4-diazepane

Cat. No. B2821075
CAS RN: 926199-48-6
M. Wt: 240.254
InChI Key: IFNULIFLCMMIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,3-difluorobenzene, an important intermediate for the preparation of fluorinated medicine, was achieved via a continuous-flow reactor . The main steps included diazotization of 2,4-difluoroaniline and hydro-de-diazotization of intermediate diazonium salt .

Scientific Research Applications

Bioconjugation and Imaging

Fluorinated compounds are valuable tools in bioconjugation and imaging studies. Researchers functionalize 1-(2,4-difluorobenzoyl)-1,4-diazepane derivatives with bioactive molecules or imaging probes. These conjugates can selectively target specific biomolecules (e.g., proteins, nucleic acids) or serve as imaging agents in positron emission tomography (PET) or magnetic resonance imaging (MRI).

For more information, you can find the product details for 1-(2,4-difluorobenzoyl)piperidine-4-carboxylic acid here . Additionally, fluorinated pyridines synthesized from related compounds are discussed in the literature . BenchChem also offers this compound for research purposes .

Safety and Hazards

The safety data sheet for 2,4-Difluorobenzoyl chloride, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

1,4-diazepan-1-yl-(2,4-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-9-2-3-10(11(14)8-9)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNULIFLCMMIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorobenzoyl)-1,4-diazepane

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